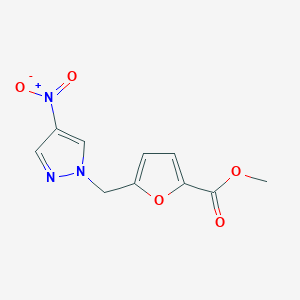

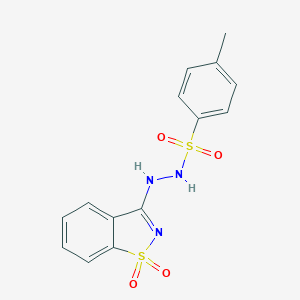

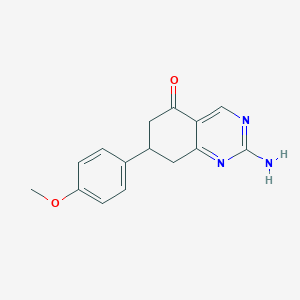

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide (MBTH) is a widely used hydrazide compound in scientific research. MBTH is a synthetic compound widely used in the laboratory to study biochemical and physiological effects in various organisms. MBTH is a derivative of the benzisothiazol family, which has been used as an inhibitor of enzymes and a substrate for the synthesis of various compounds. MBTH has a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as the development of laboratory experiments.

Scientific Research Applications

Synthesis of Biologically Active Molecules

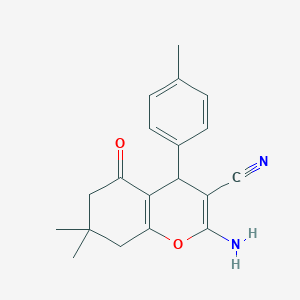

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide is a versatile intermediate in the synthesis of a wide array of compounds with significant antibacterial, antifungal, and antitumor activities. Researchers have explored its utility in creating novel therapeutic agents by modifying its structure to enhance its biological activity. For instance, it serves as a precursor in the synthesis of compounds exhibiting moderate to significant anti-microbial activities against various bacterial and fungal strains. This includes the development of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and other derivatives with potent antibacterial and DPPH radical scavenging activities (Ahmad et al., 2011; Zia-ur-Rehman et al., 2009).

Application in Enzyme Inhibition Studies

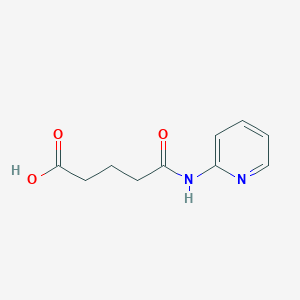

The compound is also instrumental in the synthesis of enzyme inhibitors. Studies have shown that derivatives synthesized from this compound can act as potent inhibitors of human mast cell tryptase, suggesting potential therapeutic applications in treating conditions mediated by mast cell activity, such as asthma and allergic reactions (Combrink et al., 1998).

Role in Materials Science

Additionally, this compound finds application in materials science, particularly in the synthesis of novel metallophthalocyanines. These compounds have potential applications in photodynamic therapy, as photosensitizers, and in the development of optoelectronic devices. The structural modification of this compound allows for the creation of diverse benzofused γ-sultams with varied electronic properties (Rolfe et al., 2008).

properties

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-10-6-8-11(9-7-10)22(18,19)17-15-14-12-4-2-3-5-13(12)23(20,21)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTYVPQMKBXUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B510075.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B510100.png)